molecular formula C10H12ClNO B048326 2-chloro-N-(2,3-dimethylphenyl)acetamide CAS No. 2564-07-0

2-chloro-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B048326
CAS No.: 2564-07-0
M. Wt: 197.66 g/mol
InChI Key: UAXPAYVQIXNSHW-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-dimethylphenyl)acetamide: is an organic compound with the molecular formula C10H12ClNO. It is a white to brown crystalline powder or needles, known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 2,3-dimethylaniline with chloroacetyl chloride. The process is carried out in an inert atmosphere, often using a water-soluble organic solvent. The reaction mixture is stirred at room temperature, followed by the dropwise addition of chloroacetyl chloride. The mixture is then heated to facilitate the reaction, and water is added slowly to precipitate the product .

Industrial Production Methods: For industrial-scale production, the method involves mixing 2,3-dimethylaniline with an acid-binding agent in a water-soluble organic solvent at room temperature. Chloroacetyl chloride is added dropwise, and the mixture is heated to react. The product is crystallized at room temperature, filtered, and dried to obtain this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-chloro-N-(2,3-dimethylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of similar amides in biological systems .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2-chloro-N-(2,3-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXPAYVQIXNSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304597
Record name 2-chloro-N-(2,3-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2564-07-0
Record name 2564-07-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(2,3-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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